6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework is known for its rigidity and three-dimensional structure, which can impart unique biological activities and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of azomethine ylides with various dipolarophiles. For instance, the reaction of azomethine ylides generated in situ from N-alkylamino acids and isatins with functionalized imidazothiazolotriazines can yield spiro[indoline-3,3’-pyrrolidin]-2-ones . The reaction conditions often include the use of Lewis bases such as PCy3 or Brønsted bases like K2CO3 to promote the cycloaddition .
Industrial Production Methods
While specific industrial production methods for 6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds are closely related and have been studied for their biological activities.
Uniqueness
6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the bromine atom, which can be further functionalized to introduce a variety of chemical groups. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11BrN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |
InChI Key |
FDRNPCNKULMNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.